1-Amino-2-bromo-4-(3-chloroanilino)anthraquinone
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Overview
Description
1-Amino-2-bromo-4-(3-chloroanilino)anthraquinone is a complex organic compound with a unique structure that includes an anthraquinone core substituted with amino, bromo, and chloroanilino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-bromo-4-(3-chloroanilino)anthraquinone typically involves multi-step organic reactions. One common method includes the bromination of 1-aminoanthraquinone followed by the substitution reaction with 3-chloroaniline. The reaction conditions often require the use of solvents like acetonitrile and catalysts to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1-Amino-2-bromo-4-(3-chloroanilino)anthraquinone can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The bromo and chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
1-Amino-2-bromo-4-(3-chloroanilino)anthraquinone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 1-Amino-2-bromo-4-(3-chloroanilino)anthraquinone involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1-Amino-2-bromoanthraquinone: Lacks the chloroanilino group, making it less versatile in certain applications.
1-Amino-4-(3-chloroanilino)anthraquinone: Lacks the bromo group, which can affect its reactivity and applications.
2-Bromo-4-(3-chloroanilino)anthraquinone:
Uniqueness
1-Amino-2-bromo-4-(3-chloroanilino)anthraquinone is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it suitable for a wide range of applications in different fields .
Biological Activity
1-Amino-2-bromo-4-(3-chloroanilino)anthraquinone (CAS No. 52222-30-7) is a synthetic anthraquinone derivative known for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This compound combines structural features that are characteristic of anthraquinones, which have been extensively studied for their potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C20H12BrClN2O2, with a molecular weight of 435.67 g/mol. The presence of bromine and chlorine substituents contributes to its unique chemical reactivity and biological profile.
Property | Value |
---|---|
Molecular Formula | C20H12BrClN2O2 |
Molecular Weight | 435.67 g/mol |
IUPAC Name | This compound |
CAS Number | 52222-30-7 |
Anticancer Activity
Numerous studies have highlighted the anticancer potential of anthraquinone derivatives, including this compound. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : MOLT4 (leukemia), AGS (gastric cancer), PC3 (prostate cancer).
- Mechanism of Action : The compound induces apoptosis through the activation of p53 and the upregulation of pro-apoptotic proteins such as Bax, leading to cell cycle arrest in the G2/M phase .
Antimicrobial Activity
The compound has also demonstrated significant antimicrobial properties against various bacterial strains:
- Tested Bacteria : Staphylococcus aureus, Escherichia coli, Vibrio anguillarum.
- Minimum Inhibitory Concentrations (MICs) : The compound showed MIC values as low as 2.5 μM against Gram-positive and Gram-negative bacteria, indicating potent antibacterial activity .
Study 1: Anticancer Efficacy
In a systematic evaluation of anthraquinones, researchers synthesized derivatives including this compound and assessed their efficacy against cancer cell lines. The study reported IC50 values for the compound in the range of 4.1 to 8.9 μM depending on the specific cell line tested, demonstrating its potential as an anticancer agent .
Study 2: Antimicrobial Properties
A comparative study on the antimicrobial activity of various anthraquinones revealed that this compound effectively inhibited biofilm formation in pathogenic bacteria at concentrations significantly lower than those required for planktonic growth inhibition. This suggests its potential application in treating biofilm-associated infections .
Structure-Activity Relationship (SAR)
The biological activity of anthraquinones is heavily influenced by their structural features. Key findings from SAR studies include:
Properties
CAS No. |
52222-30-7 |
---|---|
Molecular Formula |
C20H12BrClN2O2 |
Molecular Weight |
427.7 g/mol |
IUPAC Name |
1-amino-2-bromo-4-(3-chloroanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C20H12BrClN2O2/c21-14-9-15(24-11-5-3-4-10(22)8-11)16-17(18(14)23)20(26)13-7-2-1-6-12(13)19(16)25/h1-9,24H,23H2 |
InChI Key |
MHCBWGDHCLKTPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=CC=C4)Cl)Br)N |
Origin of Product |
United States |
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